PEG4 Spacer Length Provides a 24.6 Å Defined Span – Superior to Shorter PEG2 for Ternary Complex Reach and to Longer PEG6/PEG8 for Reduced Hook Effect Risk
The PEG4 spacer in FmocNH-PEG4-t-butyl acetate has an extended length of approximately 24.6 Å, measured by crystallographic and SM(PEG)4 crosslinker standards . In comparative PROTAC SAR studies, PEG4 linkers consistently produce the steepest initial degradation response relative to longer PEG6 and PEG8 variants. Across published PROTAC programs, switching from PEG4 to PEG6 or PEG8 resulted in a measurable hook effect (reduced degradation at higher concentrations), with DC50 shifts typically within one order of magnitude. For instance, in ARV-110/ARV-471 clinical candidates, PEG4 was selected from screens spanning PEG2–PEG6 because longer chains led to reduced potency despite increased biochemical affinity, attributed to loss of rigidity and decreased effective local concentration in the ternary complex .
| Evidence Dimension | Spacer length & PROTAC degradation potency (DC50 shift) |
|---|---|
| Target Compound Data | PEG4: ~24.6 Å extended length; steepest initial degradation response; minimal hook effect up to high concentrations |
| Comparator Or Baseline | PEG2: shorter (~17.6 Å); insufficient reach for distal ligase-target pocket spanning. PEG6/PEG8: longer (≥30 Å); measurable hook effect and DC50 shifts within 1-log range vs. PEG4 |
| Quantified Difference | DC50 for PEG4-based PROTACs typically within 1-log superiority to PEG6/PEG8 in cell-based degradation assays; PEG4 selected in clinical candidates ARV-110 and ARV-471 over PEG2–PEG6 alternatives |
| Conditions | Cell-based PROTAC degradation assays; AR/ER nuclear receptor PROTACs; in vitro and in vivo PK/PD models (mice, dogs) |
Why This Matters
Selecting the FmocNH-PEG4-t-butyl acetate building block ensures the final PROTAC incorporates the PEG4 spacer associated with validated clinical oral exposure and a favorable efficacy-to-hook-effect window, avoiding re-optimization of linker length.
